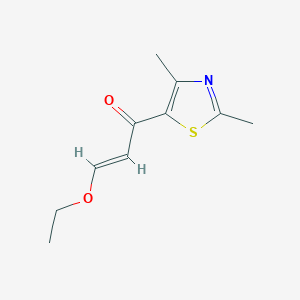
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
The synthesis of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,4-dimethylthiazole with ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities. .
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring plays a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the ethoxyprop-2-en-1-one moiety.
1-(2,4-Dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one: A structurally related compound with a phenyl group instead of an ethoxy group, exhibiting different chemical and biological properties.
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Another thiazole derivative with a quinoline ring, used in different research applications
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)11-8(3)14-10/h5-6H,4H2,1-3H3/b6-5+ |
Clave InChI |
WYKSHLKZZPMUAG-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=C(N=C(S1)C)C |
SMILES canónico |
CCOC=CC(=O)C1=C(N=C(S1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















